Enantiomeric Configuration Defines Chiral Center Identity: R vs S Enantiomer CAS Differentiation
The (R)-enantiomer (CAS: 793663-51-1) and (S)-enantiomer (CAS: 719995-40-1) possess distinct stereochemical configurations at the β-carbon chiral center. This difference is analytically quantifiable through reversed-phase HPLC enantioseparation methods, where the compound has been employed as an analyte for resolving 3-substituted-(R,S)-β-alanine derivatives . The MDL identifiers further distinguish the two enantiomers: MFCD04113664 for the (R)-form and MFCD04113696 for the (S)-form [1].
| Evidence Dimension | Stereochemical configuration at β-carbon |
|---|---|
| Target Compound Data | R-configuration, CAS 793663-51-1, MDL MFCD04113664 |
| Comparator Or Baseline | S-configuration, CAS 719995-40-1, MDL MFCD04113696 |
| Quantified Difference | Opposite stereochemical configuration (R vs S); distinct CAS registry numbers and MDL identifiers |
| Conditions | Chiral center at β-carbon position; defined by InChI stereochemistry descriptor /t8-/m1/s1 for R-form vs /t8-/m0/s1 for S-form |
Why This Matters
Procurement of the incorrect enantiomer will produce downstream products with opposite three-dimensional architecture, potentially nullifying biological activity or introducing off-target effects.
- [1] PubChem. (2025). (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid, CID 6934111. U.S. National Library of Medicine. View Source
